![molecular formula C19H18ClN3O4 B2505397 2-(4-氯苯基)-5-(2-甲氧基乙基)-3-(吡啶-4-基)二氢-2H-吡咯[3,4-d]异恶唑-4,6(5H,6aH)-二酮 CAS No. 1005127-40-1](/img/structure/B2505397.png)
2-(4-氯苯基)-5-(2-甲氧基乙基)-3-(吡啶-4-基)二氢-2H-吡咯[3,4-d]异恶唑-4,6(5H,6aH)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" is a complex organic molecule that appears to be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with chlorophenyl and pyridyl groups, which are known to exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, which may include the formation of heterocyclic rings, substitutions, and optimizations of reaction conditions to improve yields and selectivity. For instance, the synthesis of quinazoline diones, as mentioned in paper , involves the substitution of hydrogen atoms with various moieties to test for biological activity. Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using computational methods such as Density Functional Theory (DFT). These studies provide detailed information on bond lengths, bond angles, and the overall geometry of the molecule. For example, the molecular structure and spectroscopic data of a pyrazoline derivative were obtained from DFT calculations in paper . Such analysis is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These properties influence how the compound participates in chemical reactions, including its potential as a hypotensive agent as seen in paper . The electronic spectrum and potential energy distribution of normal modes of vibrations provide additional insights into the reactivity of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with chlorophenyl and pyridyl groups can be diverse, depending on their molecular structure. The vibrational spectra, NMR chemical shifts, and electronic properties are typically characterized using spectroscopic techniques and quantum mechanical calculations, as demonstrated in papers and . These properties are essential for understanding the behavior of the compound in different environments and can help predict its solubility, stability, and interaction with other molecules.
科学研究应用
合成和结构表征
研究人员已经开发出合成新化合物的各种化学反应方法,包括吡咯异恶唑衍生物。这些合成工作旨在探索这些化合物在不同科学领域的化学性质和潜在应用。例如,Jain、Nagda 和 Talesara(2006 年)报道了新型氮杂咪唑氧基化合物的合成和抗菌筛选,这些化合物可用作潜在的化学治疗剂。这项研究突出了与吡咯异恶唑衍生物相关的化合物的化学多功能性和潜在的生物学应用 (Jain, Nagda, & Talesara, 2006)。
潜在治疗应用
该化合物及其衍生物已被评估其潜在的治疗应用。例如,Badru、Anand 和 Singh(2012 年)合成了一系列六氢吡咯[3,4-d]异恶唑-4,6-二酮并评估了它们的抗应激活性,表明吡咯异恶唑衍生物作为先导分子的潜力用于开发抗应激剂 (Badru, Anand, & Singh, 2012)。
材料科学应用
在材料科学领域,已经研究了含有吡咯[3,4-c]吡咯单元的共轭聚合物的发光特性。Beyerlein 和 Tieke(2000 年)描述了 π-共轭聚合物和共聚物的合成,这些聚合物由于其强光致发光和高光化学稳定性而在电子器件中具有潜在应用 (Beyerlein & Tieke, 2000)。
抗菌活性
一些研究集中在与 2-(4-氯苯基)-5-(2-甲氧基乙基)-3-(吡啶-4-基)二氢-2H-吡咯[3,4-d]异恶唑-4,6(5H,6aH)-二酮结构相关的化合物的抗菌特性上。例如,Sheikh、Ingle 和 Juneja(2009 年)合成了 1-(2', 4'-二羟基-5'-氯苯基)-3-芳基丙烷-1, 3-二酮并评估了它们的抗菌功效,突出了这些化合物作为抗菌剂的潜力 (Sheikh, Ingle, & Juneja, 2009)。
属性
IUPAC Name |
2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-pyridin-4-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-11-10-22-18(24)15-16(12-6-8-21-9-7-12)23(27-17(15)19(22)25)14-4-2-13(20)3-5-14/h2-9,15-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYZGPMKGMCXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-5-{3-[4-(trifluoromethyl)anilino]acryloyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2505317.png)
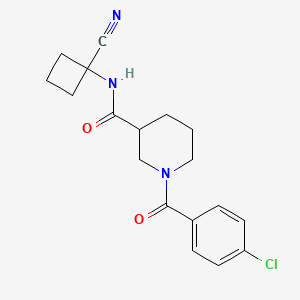

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2505320.png)
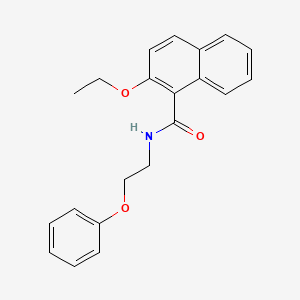
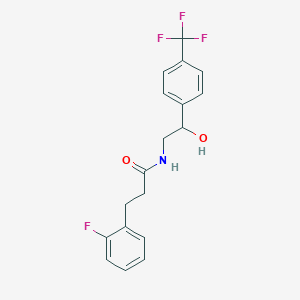
![[5-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2505324.png)
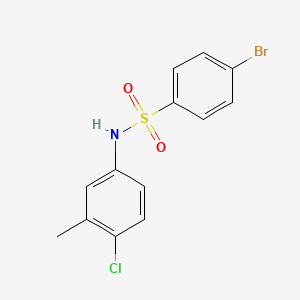
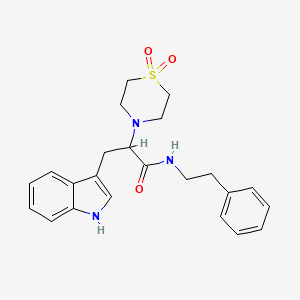
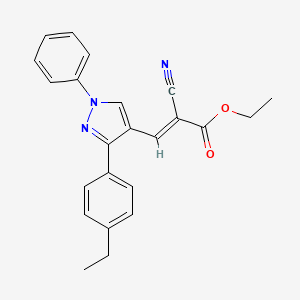
![1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone](/img/structure/B2505332.png)
![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)